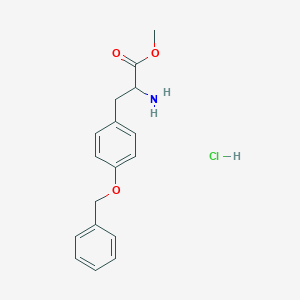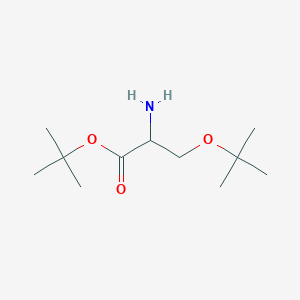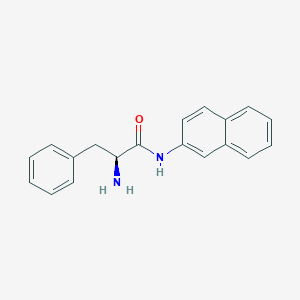
H-Tyr(Bzl)-OMe.HCl
Übersicht
Beschreibung
H-Tyr(Bzl)-OMe.HCl, also known as O-benzyl-L-tyrosine methyl ester hydrochloride, is a derivative of the amino acid tyrosine. This compound is characterized by the presence of a benzyl group attached to the hydroxyl group of tyrosine and a methyl ester group at the carboxyl end. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in research and industry.
Wissenschaftliche Forschungsanwendungen
H-Tyr(Bzl)-OMe.HCl has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules.
Biology: It serves as a substrate in enzyme studies and protein modification research.
Medicine: It is investigated for its potential therapeutic properties, including its role in drug design and development.
Industry: It is used in the production of pharmaceuticals and as a reagent in chemical synthesis.
Wirkmechanismus
Target of Action
H-Tyr(Bzl)-OMe.HCl, also known as H-TYR(BZL)-OME HCL, is a derivative of the amino acid tyrosine . The primary target of this compound is the Substance-P receptor (TACR1) . This receptor is a G protein-coupled receptor that is associated with the neuropeptide substance P . The Substance-P receptor plays a crucial role in transmitting pain signals to the brain and is involved in various biological processes .
Mode of Action
The compound interacts with its target, the Substance-P receptor, by binding to it . This binding triggers a series of biochemical reactions that activate a phosphatidylinositol-calcium second messenger system . The activation of this system leads to various physiological responses, including the transmission of pain signals .
Biochemical Pathways
The interaction of this compound with the Substance-P receptor affects the tachykinin biochemical pathway . This pathway is involved in the transmission of pain signals and other physiological processes . The downstream effects of this pathway activation include the secretion of anabolic hormones, supply of fuel during exercise, and mental performance during stress-related tasks .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its influence on the Substance-P receptor and the tachykinin pathway . These effects include the secretion of anabolic hormones, supply of fuel during exercise, and improved mental performance during stress-related tasks . Additionally, the compound may help prevent exercise-induced muscle damage .
Biochemische Analyse
Biochemical Properties
H-Tyr(Bzl)-OMe.HCl plays a role in biochemical reactions, particularly as a catalyst for organic reactions
Cellular Effects
The cellular effects of this compound are not well-studied. Tyrosine, the parent compound of this compound, is known to play a crucial role in cellular processes. For instance, in recombinant Chinese hamster ovary (rCHO) cell cultures, tyrosine is essential for monoclonal antibody production .
Molecular Mechanism
The molecular mechanism of H-Tyr(Bzl)-OMeIt is known that the compound can form supramolecular structures in solvents, suggesting it may interact with biomolecules in a unique way .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of H-Tyr(Bzl)-OMe.HCl typically involves the protection of the amino and carboxyl groups of tyrosine, followed by the introduction of the benzyl and methyl ester groups. One common method includes:
Protection of the amino group: The amino group of tyrosine is protected using a suitable protecting group such as fluorenylmethyloxycarbonyl (Fmoc).
Benzylation: The hydroxyl group of the protected tyrosine is benzylated using benzyl bromide in the presence of a base like sodium hydride.
Esterification: The carboxyl group is esterified using methanol and a catalyst such as sulfuric acid.
Deprotection: The protecting groups are removed to yield the final product, H-Tyr(Bzl)-OMe.
Hydrochloride formation: The compound is then converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous flow reactors: These are used to carry out the reactions under controlled conditions.
Purification: The product is purified using techniques such as crystallization, distillation, or chromatography.
Quality control: The final product undergoes rigorous quality control to ensure its purity and consistency.
Analyse Chemischer Reaktionen
Types of Reactions
H-Tyr(Bzl)-OMe.HCl undergoes various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form a benzaldehyde derivative.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles like sodium azide or thiols can be used in the presence of a base.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted tyrosine derivatives.
Vergleich Mit ähnlichen Verbindungen
H-Tyr(Bzl)-OMe.HCl can be compared with other tyrosine derivatives such as:
O-benzyl-L-tyrosine: Similar structure but lacks the methyl ester group.
L-tyrosine methyl ester: Lacks the benzyl group.
N-acetyl-L-tyrosine: Contains an acetyl group instead of a benzyl group.
Uniqueness
This compound is unique due to the presence of both benzyl and methyl ester groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
34805-17-9 |
|---|---|
Molekularformel |
C17H20ClNO3 |
Molekulargewicht |
321.8 g/mol |
IUPAC-Name |
methyl 2-amino-3-(4-phenylmethoxyphenyl)propanoate;hydrochloride |
InChI |
InChI=1S/C17H19NO3.ClH/c1-20-17(19)16(18)11-13-7-9-15(10-8-13)21-12-14-5-3-2-4-6-14;/h2-10,16H,11-12,18H2,1H3;1H |
InChI-Schlüssel |
IQKXGACPIPNLEL-UHFFFAOYSA-N |
SMILES |
COC(=O)C(CC1=CC=C(C=C1)OCC2=CC=CC=C2)N.Cl |
Isomerische SMILES |
COC(=O)[C@H](CC1=CC=C(C=C1)OCC2=CC=CC=C2)[NH3+].[Cl-] |
Kanonische SMILES |
COC(=O)C(CC1=CC=C(C=C1)OCC2=CC=CC=C2)N.Cl |
Piktogramme |
Irritant |
Synonyme |
H-TYR(BZL)-OMEHCL; 34805-17-9; O-Benzyl-L-tyrosinemethylesterhydrochloride; H-Tyr(Bzl)-OMe.HCl; C17H19NO3.HCl; H-Tyr(Bzl)-OMe??HCl; H-Tyr(Bzl)-Ome·Hcl; H-Tyr(Bzl)-OMehydrochloride; SCHEMBL3497991; CTK3J1778; IQKXGACPIPNLEL-NTISSMGPSA-N; MolPort-003-983-084; 1083AE; ANW-42532; SBB068470; AKOS015915126; AKOS015924211; methylO-benzyltyrosinatehydrochloride; RTR-014384; AK-81291; SC-24256; MethylO-benzyl-L-tyrosinatehydrochloride; (O-benzyl)tyrosinemethylesterhydrochloride; ST24030749 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















